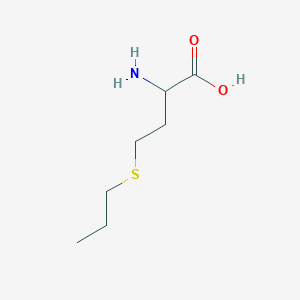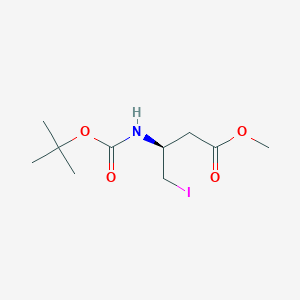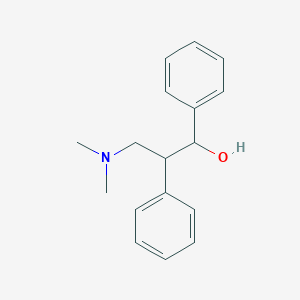
3-(Dimethylamino)-1,2-diphenylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-1,2-diphenylpropan-1-ol is an organic compound with a complex structure that includes a dimethylamino group, two phenyl groups, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1,2-diphenylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as a substituted benzaldehyde, under controlled conditions. The reaction typically requires a catalyst and may involve steps such as condensation and reduction to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through distillation, and crystallization to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-1,2-diphenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-1,2-diphenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-1,2-diphenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological molecules, affecting their function and activity. The compound may also influence cellular pathways by modulating enzyme activity or receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)-1-propylamine: This compound has a similar structure but lacks the phenyl groups, making it less complex and with different chemical properties.
Methylaminoquinolines: These compounds contain a dimethylamino group and a quinoline ring, offering different biological activities and applications.
Uniqueness
3-(Dimethylamino)-1,2-diphenylpropan-1-ol is unique due to its combination of a dimethylamino group, two phenyl groups, and a hydroxyl group. This structure provides distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
Número CAS |
22563-98-0 |
|---|---|
Fórmula molecular |
C17H21NO |
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1,2-diphenylpropan-1-ol |
InChI |
InChI=1S/C17H21NO/c1-18(2)13-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-12,16-17,19H,13H2,1-2H3 |
Clave InChI |
XEUOPBITPYQCMJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


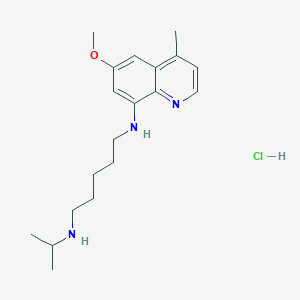
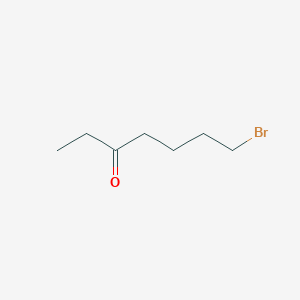
![Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14013361.png)
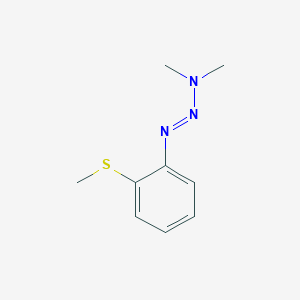
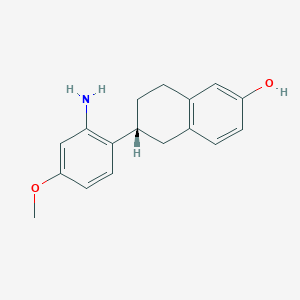
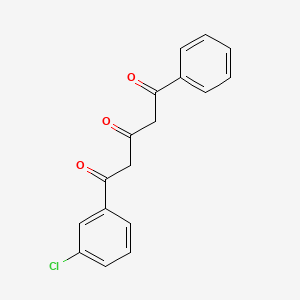
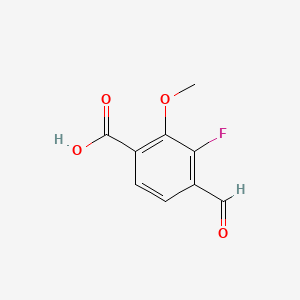
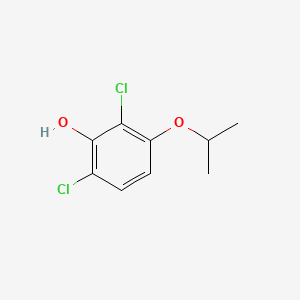
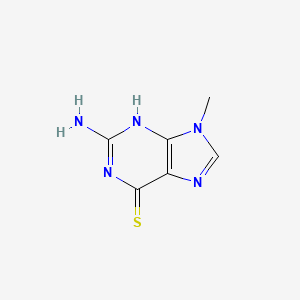
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate;hydrate](/img/structure/B14013411.png)
![2,2'-{Hexane-3,4-diylbis[(4,1-phenylene)oxy]}bis[N,N-bis(2-chloroethyl)acetamide]](/img/structure/B14013418.png)
